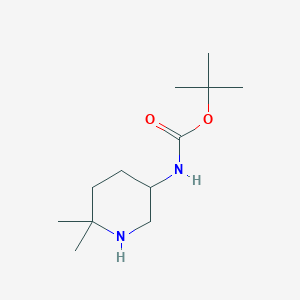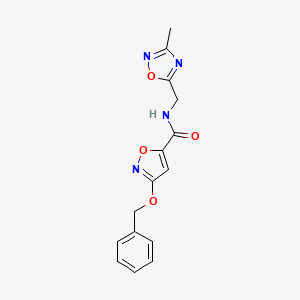
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid is a useful research compound. Its molecular formula is C17H28N4O5 and its molecular weight is 368.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification of Peptides
The compound N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid, due to its structural complexity, finds potential application in the chemical modification of peptides. This includes the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. Such modifications are crucial for developing peptides with enhanced stability, bioavailability, and therapeutic potential. The method allows for the introduction of alkyl groups to the peptide backbone under mildly basic conditions, yielding products with significant selectivity and in excellent yields. The process is adaptable to Michael acceptors, demonstrating the compound's utility in synthesizing peptides with alkylated aminomalonic acid residues, a structural analog of aspartic acid (Matt & Seebach, 1998).
Synthesis of Polyamides
Research has also explored the synthesis of polyamides incorporating the compound as a precursor. The reaction with dimethyl methylenesuccinate followed by hydrolysis yields dicarboxylic acids which are further converted into active esters. These esters are then polycondensed with diamines to form polyamides. This process is notable for producing polyamides with molecular weights in the range of about 1000–5000, some of which are water-soluble. Such materials have potential applications in biotechnology and materials science due to their unique structural features and solubility properties (Hattori & Kinoshita, 1979).
Development of Antibacterial and Insecticidal Agents
The compound has been used as a precursor for developing novel heterocyclic compounds with potential antibacterial and insecticidal activities. By undergoing cyclocondensation reactions under microwave irradiation, it forms pyrimidine-linked pyrazole heterocyclics. These compounds have shown promising results in preliminary screenings against selected microorganisms and pests, indicating their potential as leads for the development of new antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives have been studied for their ability to form hydrogen-bonded supramolecular assemblies. This includes the synthesis of novel crown-containing supramolecular structures where the pyrimidine functionality acts as a key building block. These structures, which can form 2D and 3D networks through extensive hydrogen bonding, highlight the versatility of pyrimidine derivatives in constructing complex molecular architectures with potential applications in molecular recognition, catalysis, and materials science (Fonari et al., 2004).
Propiedades
IUPAC Name |
4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-pentylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5/c1-3-5-7-11-20(12(22)8-9-13(23)24)14-15(18)21(10-6-4-2)17(26)19-16(14)25/h3-11,18H2,1-2H3,(H,23,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLSRLSUCZBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B2836151.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)
![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)
![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)
